Methyl (methylsulphinyl)acetate

Description

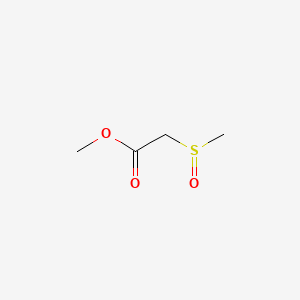

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-7-4(5)3-8(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNQOKWDJKLVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966506 | |

| Record name | Methyl (methanesulfinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52147-67-8 | |

| Record name | Methyl 2-(methylsulfinyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52147-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (methylsulphinyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052147678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (methanesulfinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (methylsulphinyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Synthesis of Methyl Methylsulphinyl Acetate

Chemical and Physical Properties

| Property | Value |

|---|---|

| Chemical Formula | C4H8O3S |

| Molar Mass | 136.17 g/mol |

| Appearance | Information not available |

| Boiling Point | Information not available |

| Melting Point | Information not available |

| CAS Number | 52147-67-8 |

Data sourced from ChemicalBook. chemicalbook.com

Laboratory-Scale Synthesis

The synthesis of methyl (methylsulphinyl)acetate is not explicitly detailed in the provided search results. However, a related compound, methyl 4-(methanesulfonyl)phenyl acetate (B1210297), is synthesized by the esterification of 4-(methanesulfonyl)phenyl acetic acid with methanol (B129727) in the presence of concentrated sulfuric acid. chemicalbook.com A similar esterification of (methylsulfinyl)acetic acid with methanol could be a plausible route to this compound. Another general method for synthesizing esters is through reactive distillation, as demonstrated for methyl acetate, where acetic acid and methanol react in the presence of a sulfuric acid catalyst. youtube.com

Spectroscopic and Structural Elucidation of Methyl Methylsulphinyl Acetate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR). chemicalbook.com

In the case of methyl (methylsulphinyl)acetate, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. The methyl protons attached to the sulfur atom (S-CH₃) and the methyl protons of the ester group (O-CH₃) are chemically non-equivalent and therefore resonate at different chemical shifts. Similarly, the methylene (B1212753) protons (-CH₂-) adjacent to the sulfinyl and carbonyl groups also have a characteristic chemical shift.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H (S-CH₃) | Data not available in search results |

| ¹H (O-CH₃) | Data not available in search results |

| ¹H (-CH₂-) | Data not available in search results |

| ¹³C (C=O) | Data not available in search results |

| ¹³C (-CH₂-) | Data not available in search results |

| ¹³C (S-CH₃) | Data not available in search results |

| ¹³C (O-CH₃) | Data not available in search results |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. chemicalbook.com The IR spectrum of this compound is characterized by several key absorption bands.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Another prominent feature is the S=O stretching vibration of the sulfoxide (B87167) group, which typically appears in the range of 1030-1070 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups will be present in the spectrum. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O Stretch (Ester) | 1735 - 1750 |

| S=O Stretch (Sulfoxide) | 1030 - 1070 |

| C-H Stretch | 2850 - 3000 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. chemicalbook.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For sulfoxides, fragmentation can involve the loss of the sulfinyl group or rearrangements. Analysis of the fragmentation pattern helps to confirm the structure of the molecule. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 137.02669 | 123.9 |

| [M+Na]⁺ | 159.00863 | 131.9 |

| [M-H]⁻ | 135.01213 | 124.9 |

| [M+NH₄]⁺ | 154.05323 | 146.2 |

| [M+K]⁺ | 174.98257 | 132.2 |

| [M]⁺ | 136.01886 | 128.1 |

| Source: PubChemLite uni.lu |

Conformational Analysis and Stereochemical Considerations

The presence of a stereocenter at the sulfur atom in this compound means that it can exist as two enantiomers, (R)- and (S)-methyl (methylsulphinyl)acetate. chemnet.com The three-dimensional arrangement of the atoms, or conformation, is also a key aspect of its structure.

The molecule can adopt different conformations due to rotation around the C-C and C-S single bonds. Theoretical calculations and experimental studies can be used to determine the most stable conformations. These conformations can influence the spectroscopic properties of the molecule. For example, the relative orientation of the sulfinyl and carbonyl groups can affect their respective stretching frequencies in the IR spectrum.

Correlation of Theoretical and Experimental Spectroscopic Data

A powerful approach in structural elucidation is the correlation of experimentally obtained spectroscopic data with theoretical calculations. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions of this compound.

By comparing the calculated spectra with the experimental spectra, a more detailed and accurate assignment of the spectral features can be achieved. Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects or the presence of intermolecular interactions in the experimental sample, which are not always accounted for in the theoretical models. This correlative approach provides a robust method for confirming the structure and understanding the electronic properties of the molecule.

Reactivity and Mechanistic Investigations of Methyl Methylsulphinyl Acetate

Electronic Properties and Their Influence on Reactivity

The reactivity of methyl (methylsulphinyl)acetate is fundamentally influenced by the electronic nature of its constituent functional groups: the ester and the sulfoxide (B87167). The sulfinyl group (S=O) is known to be electron-withdrawing, a property that significantly impacts the adjacent carbonyl group of the ester. This electron-withdrawing effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Studies on the alkaline hydrolysis of related compounds, such as methyl 2-methylsulfinyl-benzoates, have provided quantitative insight into this effect. The presence of a 2-methylsulfinyl substituent has been shown to accelerate hydrolysis rates compared to the parent ester, highlighting the importance of polar effects on reactivity. rsc.org The activation parameters derived from these kinetic studies indicate that both polar and steric factors play a crucial role. rsc.org The sulfinyl group not only enhances the electrophilicity of the carbonyl carbon but its chirality and steric bulk can also direct the approach of incoming reagents, potentially leading to stereoselective transformations. vulcanchem.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic chemistry where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. masterorganicchemistry.comlibretexts.org In the case of esters like this compound, the most common pathway is nucleophilic acyl substitution. This reaction involves the substitution of the alkoxy group (-OCH₃) by a nucleophile. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. researchgate.net

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. libretexts.org

The electron-withdrawing methylsulfinyl group at the α-position plays a critical role in this process. By inductively pulling electron density away from the carbonyl carbon, it enhances its electrophilicity, thereby accelerating the initial nucleophilic attack. This is demonstrated in studies of the alkaline hydrolysis (a reaction with the hydroxide nucleophile) of esters containing methylsulfinyl substituents. Research on the hydrolysis of methyl 2-methylsulfinyl-benzoate shows a significant rate enhancement compared to the unsubstituted methyl benzoate, which can be attributed to the polar effect of the sulfinyl group. rsc.org

Table 1: Relative Rate Coefficients for Alkaline Hydrolysis of Substituted Methyl Benzoates Data adapted from studies on related benzoate esters to illustrate the electronic effect of the sulfinyl group.

| Substituent at 2-position | Relative Rate (k_rel) at 25°C | Activation Enthalpy (ΔH‡) / kJ mol⁻¹ | Activation Entropy (ΔS‡) / J K⁻¹ mol⁻¹ |

| H | 1.0 | 46.5 | -108 |

| 2-SMe | 1.6 | 55.3 | -73 |

| 2-SOMe | 74.2 | 44.8 | -83 |

| 2-SO₂Me | 415 | 45.2 | -68 |

| Source: Adapted from findings on the alkaline hydrolysis of methyl-substituted benzoates. rsc.org |

The data illustrates that the 2-methylsulfinyl (SOMe) group provides a substantial rate enhancement, confirming its ability to stabilize the negatively charged transition state leading to the tetrahedral intermediate. The large negative entropy of activation (ΔS‡) values are indicative of a highly ordered, bimolecular transition state, which is characteristic of the nucleophilic acyl substitution mechanism. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically involving a transition metal catalyst, an electrophile (often an organohalide), and a nucleophile (an organometallic reagent). acs.orgyoutube.com While organohalides and triflates are traditional electrophiles, recent research has expanded the scope to include other functional groups, such as sulfoxides. acs.orgcapes.gov.br

Employment of sulfoxides as electrophiles in cross-coupling reactions remains a developing area. nih.gov However, studies have demonstrated that aryl methyl sulfoxides can act as effective electrophilic partners in transition-metal-free cross-coupling reactions with alcohols to form ethers. nih.gov This proceeds via a nucleophilic activation of the C–S bond. nih.gov

Table 2: Transition-Metal-Free Cross-Coupling of Aryl Methyl Sulfoxides with Cyclohexylethanol This table showcases the viability of using sulfoxides as electrophiles in coupling reactions, a principle applicable to this compound.

| Aryl Group of Sulfoxide (Ar-S(O)Me) | Product (Ar-O-R) | Yield (%) |

| 4-cyanophenyl | 4-(2-cyclohexylethoxy)benzonitrile | 94 |

| 4-(trifluoromethyl)phenyl | 1-(2-cyclohexylethoxy)-4-(trifluoromethyl)benzene | 93 |

| Phenyl | (2-cyclohexylethoxy)benzene | 76 |

| 2-naphthyl | 2-(2-cyclohexylethoxy)naphthalene | 81 |

| Source: Data from a study on transition-metal-free cross-coupling reactions. nih.gov |

This reactivity suggests that this compound could potentially serve as an electrophile in similar coupling reactions, where the C-S bond is cleaved. The reaction is believed to be initiated by the addition of the nucleophile (e.g., an alkoxide) to the sulfoxide sulfur atom. nih.gov While traditional palladium-catalyzed cross-coupling reactions involving sulfoxides have been reported, they generally rely on the oxidative addition of a transition metal to the C–S bond. nih.gov The ability to activate this bond without a transition metal represents a significant advancement. nih.gov

Cycloaddition and Condensation Reactions

This compound can react with hydrazine derivatives in a two-stage process involving an initial nucleophilic substitution followed by a cyclization step. In the first stage, hydrazine (H₂NNH₂) or its derivatives act as a nitrogen nucleophile, attacking the ester carbonyl of this compound. This results in a nucleophilic acyl substitution, displacing the methoxy group to form 2-(methylsulfinyl)acetohydrazide. researchgate.net

This hydrazide intermediate is a versatile precursor for the synthesis of various heterocyclic compounds. Analogous reactions with methyl acetate (B1210297) show that the resulting acetohydrazide can be treated with reagents like carbon disulfide and potassium hydroxide, followed by further reaction with hydrazine, to yield substituted 1,2,4-triazoles. researchgate.net A similar pathway can be envisioned for 2-(methylsulfinyl)acetohydrazide. The subsequent intramolecular cyclization of the hydrazide can lead to stable five- or six-membered rings, a common strategy in heterocyclic synthesis. For instance, reactions of pyrimidine derivatives with methylhydrazine have been shown to yield pyrimido-as-triazine structures. oregonstate.edu

The protons on the α-carbon of this compound, situated between the carbonyl and sulfinyl groups, are acidic. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion or enolate. This nucleophilic intermediate can then participate in condensation reactions.

A primary example is a Claisen-type condensation. libretexts.org In this reaction, the enolate of one molecule of this compound attacks the electrophilic carbonyl carbon of a second molecule. This is followed by the elimination of a methoxide ion, resulting in the formation of a new carbon-carbon bond and yielding a β-keto sulfoxide product. libretexts.org

The mechanism involves three key steps:

Enolate Formation: A base (typically an alkoxide like sodium methoxide to prevent transesterification) removes an α-proton. libretexts.org

Nucleophilic Attack: The resulting enolate attacks the carbonyl group of another ester molecule. libretexts.org

Elimination: The tetrahedral intermediate formed collapses, expelling the methoxide leaving group to form the final β-keto sulfoxide. libretexts.org

While not a cycloaddition in the formal sense (a reaction involving the net reduction of bond multiplicity to form a ring), this base-induced condensation is a powerful method for C-C bond formation starting from this compound. iupac.org

Mechanistic Pathways of Functionalization

The functionalization of this compound proceeds through several distinct mechanistic pathways determined by the reagents and reaction conditions.

Nucleophilic Acyl Substitution: The reaction with nucleophiles like hydroxide or hydrazine follows the bimolecular acyl substitution (B_Ac_2) mechanism. The key features are the formation of a tetrahedral intermediate and the subsequent elimination of the methoxide leaving group. The electron-withdrawing sulfinyl group facilitates this pathway by increasing the electrophilicity of the carbonyl carbon and stabilizing the negatively charged transition state. rsc.orgresearchgate.net

C-S Bond Activation in Coupling Reactions: In transition-metal-free cross-coupling reactions, the functionalization occurs via C-S bond cleavage. A proposed mechanism involves the initial nucleophilic addition of an alkoxide to the electrophilic sulfur atom of the sulfoxide. This "ate" complex then undergoes rearrangement and elimination, leading to the displacement of the methylsulfinyl moiety and the formation of a new C-O bond. nih.gov This pathway circumvents the need for a transition metal catalyst to perform an oxidative addition step.

Hydrazide Formation and Cyclization: The synthesis of heterocyclic systems begins with a standard nucleophilic acyl substitution to form a 2-(methylsulfinyl)acetohydrazide intermediate. The subsequent functionalization is an intramolecular cyclization. This second step is highly dependent on the specific hydrazine derivative and reaction conditions but generally involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto an electrophilic center, often the carbonyl carbon itself, after tautomerization or activation, to forge the heterocyclic ring. researchgate.netoregonstate.edu

Base-Induced Enolate Condensation: Functionalization via base catalysis proceeds through an enolate intermediate. The mechanism is a Claisen condensation, which hinges on the acidity of the α-protons. The pathway involves (1) deprotonation, (2) intermolecular nucleophilic attack by the enolate on an ester carbonyl, and (3) elimination of a leaving group. The stability of the enolate, enhanced by both the carbonyl and sulfinyl groups, is the driving force for this transformation. libretexts.org

Elucidation of Reaction Intermediates

The reactivity of this compound is fundamentally linked to the formation of key transient species. The most extensively studied reaction pathway for sulfoxides of this type is the Pummerer rearrangement, which proceeds through characteristic ionic intermediates. numberanalytics.comnumberanalytics.comwikipedia.org

The reaction is initiated by the activation of the sulfoxide oxygen by an electrophile, typically an acid anhydride like acetic anhydride. wikipedia.orgtcichemicals.com This acylation step forms an acyloxysulfonium ion (I). This intermediate is a crucial branch point. In the presence of a base, such as the acetate ion generated from the anhydride, a proton is abstracted from the α-carbon. This leads to the elimination of acetic acid and the formation of a highly electrophilic thionium ion (II), also referred to as a cationic-thial structure. wikipedia.orgchemeurope.com

The thionium ion is a powerful electrophile that is central to the Pummerer rearrangement. It is readily attacked by nucleophiles, including the acetate ion present in the reaction mixture, to yield the final α-acyloxy thioether product (III). numberanalytics.comwikipedia.org The general mechanism is depicted below:

Figure 1: General Mechanism of the Pummerer Rearrangement

R-S(=O)-CH₂R' + Ac₂O → [R-S(OAc)-CH₂R']⁺ (I) → [R-S=CHR']⁺ (II) + AcOH

[R-S=CHR']⁺ (II) + AcO⁻ → R-S(OAc)-CHR'

In the context of this compound, this rearrangement would lead to an α-acetoxy, α-methylthio derivative.

Alternative intermediates can be generated under different conditions. For instance, using silyl chlorides like trimethylsilyl chloride (TMSCl) instead of an anhydride can lead to an α-chloro thioether intermediate via a similar thionium ion pathway. nih.gov Computational studies and ¹³C NMR spectroscopy have provided evidence for the formation of these α-chlorinated intermediates in related systems. nih.gov

Furthermore, under radical-generating conditions, different intermediates are formed. The reaction of aliphatic sulfides with hydroxyl radicals (OH•) can lead to the formation of hydroxysulfuranyl radicals. researchgate.net In other systems, alkyl sulfoxides have been shown to form electron-donor-acceptor (EDA) complexes which, upon irradiation, can generate alkyl radicals. chemrxiv.org

Solvent and Catalyst Effects on Reaction Mechanisms

The course and efficiency of reactions involving this compound are highly dependent on the choice of solvent and the presence of catalysts. These factors can stabilize or destabilize key intermediates and transition states, thereby dictating the predominant reaction pathway.

Solvent Effects: The choice of solvent is critical, particularly in reactions like the Pummerer rearrangement. The reaction is strongly influenced by the solvent's polarity and its ability to support ionic intermediates. numberanalytics.comnih.gov A study on the Pummerer-type reaction of an Fmoc-methionine sulfoxide derivative, which is structurally analogous to an activated sulfoxide like this compound, demonstrated a profound solvent dependency. nih.gov Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether were found to be optimal for the formation of the desired product. In contrast, less polar solvents like dichloromethane (B109758) or chloroform were significantly less effective, while protic or highly coordinating solvents like dimethylformamide (DMF) and acetic acid tended to promote reduction back to the parent thioether. nih.gov

| Solvent | Dithioacetal Adduct Yield (%) | Thioether Yield (%) | Starting Material Remaining (%) |

|---|---|---|---|

| THF | 81 | 19 | – |

| Dioxane | 79 | 21 | – |

| EtOAc | 41 | 15 | 44 |

| Acetonitrile (B52724) | 36 | 8 | 56 |

| Dichloromethane | 11 | 12 | 77 |

| Chloroform | 7 | 11 | 82 |

| Acetic Acid | 17 | 58 | – |

This interactive table, adapted from data on a model Pummerer reaction nih.gov, illustrates the significant impact of solvent choice on product distribution.

Catalyst Effects: Catalysis plays a pivotal role in modulating the reactivity of sulfoxides. In the Pummerer rearrangement, acid co-catalysts such as p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) are often used to accelerate the reaction and minimize side products. slideshare.net Lewis acids like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) can also be employed, enabling the reaction to proceed at lower temperatures. wikipedia.org

Transition metals are also effective catalysts for a variety of sulfoxide transformations. Rhodium catalysts have been shown to mediate the racemization and dynamic kinetic resolution of allylic sulfoxides. nih.gov Palladium mdpi.com and copper mdpi.comacs.org catalysts are known to facilitate various coupling and rearrangement reactions involving sulfoxonium ylides, which can be formed from sulfoxides. For instance, rhodium(II) acetate can catalyze the formation of sulfoxonium ylides from a sulfoxide and an iodonium ylide. mdpi.com

Enzymes also serve as highly specific catalysts for sulfoxide reactions. Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that catalyze the stereospecific reduction of sulfoxides to sulfides, proceeding through a sulfenic acid intermediate. nih.gov

Radical and Ionic Pathway Differentiation

Reactions of this compound can proceed through either ionic or radical pathways, and the operative mechanism is determined by the reaction conditions and reagents.

Ionic Pathways: The Pummerer rearrangement is the quintessential ionic pathway for sulfoxides. numberanalytics.comacs.org It is initiated by electrophilic activation of the sulfoxide oxygen, typically by an acylating agent, leading to the formation of the ionic acyloxysulfonium and thionium intermediates as described previously. wikipedia.org Similarly, the Kornblum oxidation, which converts alkyl halides to aldehydes using DMSO (a simple sulfoxide) as the oxidant, proceeds via an ionic mechanism involving the formation of an alkoxysulfonium salt intermediate. wikipedia.orgyale.edusynarchive.com These reactions are characteristic of polar, two-electron processes.

Radical Pathways: In contrast, radical pathways involve one-electron processes and the formation of neutral radical intermediates. Such pathways can be initiated by photolysis or the use of radical initiators. For example, it has been demonstrated that alkyl sulfoxides can form an electron-donor-acceptor (EDA) complex with N-methoxy pyridinium salts. chemrxiv.org Upon irradiation with visible light, this complex undergoes homolytic cleavage of the carbon-sulfur bond to generate an alkyl radical. chemrxiv.org

Another well-documented radical pathway involves the reaction of sulfoxides with hydroxyl radicals (•OH), such as those generated under Fenton conditions. The hydroxyl radical attacks the sulfur atom of dimethyl sulfoxide (DMSO) to produce a methyl radical. researchgate.net Studies using pulse radiolysis have also characterized the reactions of sulfur radical cations with superoxide (O₂⁻•) or hydroxide ions, confirming distinct radical-mediated routes for sulfoxide formation and transformation. researchgate.netacs.org These pathways involve intermediates such as hydroxysulfuranyl radicals and persulfoxide intermediates, which are fundamentally different from the ionic species of the Pummerer rearrangement. acs.org

The differentiation between these pathways is crucial for controlling reaction outcomes. Ionic pathways are favored by the use of strong electrophiles (e.g., anhydrides, Lewis acids) and polar solvents that can stabilize charged intermediates. Radical pathways are promoted by light, radical initiators, or specific redox conditions, often in less polar media unless charged radical ions are involved. nih.govchemrxiv.orgresearchgate.net

Computational and Theoretical Studies on Methyl Methylsulphinyl Acetate

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry, offering profound insights into the electronic properties and behavior of molecules. mdpi.comnih.gov For many related esters and sulfoxides, DFT has been successfully applied to predict a range of properties. researchgate.netnih.govacs.org However, specific DFT studies on Methyl (methylsulphinyl)acetate are not found in the reviewed literature.

Prediction of Electronic Structure and Reactivity Parameters (HOMO/LUMO, Electrophilicity)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. mdpi.com The energy gap between them indicates chemical stability and reactivity. mdpi.com While studies on other molecules detail the use of DFT to calculate these parameters, no such data has been published for this compound.

Conformational Energy Landscapes and Stability Analysis

Conformational analysis using DFT is vital for understanding the three-dimensional structure and stability of flexible molecules. researchgate.net Studies on other flexible sulfonic esters have utilized these methods to map potential energy surfaces and identify stable conformers. researchgate.net However, a conformational energy landscape and stability analysis specifically for this compound has not been documented.

Theoretical Calculation of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT is frequently used to calculate spectroscopic data, which aids in the interpretation of experimental spectra. researchgate.netlibretexts.org Theoretical calculations of NMR, IR, and UV-Vis spectra have been performed for numerous organic molecules, including various acetates and sulfoxides. researchgate.netlibretexts.org However, the literature search did not yield any publications containing theoretically calculated spectra for this compound.

Modeling of Solvent Effects on Chemical Behavior

The chemical behavior of a molecule can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT to simulate these effects. nih.gov While the impact of solvents has been modeled for other ester enolates and related compounds, such studies on this compound are absent from the literature. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. figshare.comresearchgate.netnih.gov These simulations are valuable for understanding processes like conformational changes and interactions with other molecules. researchgate.netmdpi.com MD simulations have been applied to derivatives of methyl sulfonyl acetate (B1210297) and other related systems. figshare.comresearchgate.net A specific MD study focusing on the dynamic behavior of this compound could not be located.

Mechanistic Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms at a molecular level. nih.gov For instance, they have been used to study the synthesis of sulfoxides from β-sulfinyl esters and the oxidation of sulfides. mdpi.comnih.gov Despite the relevance of these reaction types, a specific mechanistic study involving this compound using quantum chemical calculations was not found.

Analysis of Noncovalent Interactions

The study of noncovalent interactions is crucial for understanding the structure, stability, and reactivity of molecules. In the case of this compound, computational methods provide a powerful lens through which to examine these weak, yet significant, forces. While specific experimental and extensive theoretical research on the noncovalent interactions of this compound is not widely available in publicly accessible literature, we can extrapolate the application of established computational techniques to predict and analyze its behavior. Methodologies such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are standard tools for such investigations. mdpi.comrawdatalibrary.net

A theoretical analysis would involve the computational modeling of this compound dimers or clusters to identify and characterize the various types of noncovalent interactions at play. These interactions would primarily include hydrogen bonds, van der Waals forces, and dipole-dipole interactions, arising from the specific functional groups within the molecule: the methyl ester, the methylsulfinyl group, and the acetate backbone.

Key Theoretical Approaches:

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them, including noncovalent interactions. wikipedia.orgamercrystalassn.org The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the bond. mdpi.com

Non-Covalent Interaction (NCI) Plots: This visualization technique is used to identify and characterize noncovalent interactions in three-dimensional space. mdpi.com NCI plots are based on the electron density and its reduced density gradient (RDG). They generate surfaces that are color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals) and repulsive (steric clash) interactions.

Hypothetical Research Findings:

Due to the absence of specific published data, the following tables are illustrative of the kind of results that a computational study on the noncovalent interactions of this compound could yield.

A QTAIM analysis of a computationally modeled dimer of this compound would likely identify several key intermolecular interactions. The table below presents hypothetical data for the bond critical points (BCPs) of these interactions.

Table 1: Hypothetical QTAIM Parameters for Intermolecular Interactions in a this compound Dimer

| Interacting Atoms | Type of Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| O···H-C (ester-methyl) | Weak Hydrogen Bond | 0.015 | +0.045 |

| O···H-C (sulfinyl-methyl) | Weak Hydrogen Bond | 0.018 | +0.052 |

| S···O (sulfinyl-ester) | Dipole-Dipole | 0.025 | +0.070 |

| C-H···H-C (methyl-methyl) | van der Waals | 0.008 | +0.020 |

This table is a hypothetical representation and is not based on published experimental or computational data.

The positive values of the Laplacian of the electron density (∇²ρ) for all interactions would indicate that they are 'closed-shell' interactions, which is characteristic of noncovalent bonds. The electron density (ρ) at the BCP correlates with the strength of the interaction.

An NCI plot analysis would visually complement the QTAIM data. The visualization would likely show broad, greenish surfaces between the interacting molecules, indicative of weak, attractive van der Waals forces. More localized, blueish-green surfaces would be expected in the regions of the hydrogen bonds, signifying stronger attractive interactions. Red-colored regions might appear in areas of steric hindrance if the molecular arrangement forces atoms into close contact.

Derivatives and Analogues of Methyl Methylsulphinyl Acetate: Synthesis and Research Potential

Design and Synthesis of Novel Sulfinyl Ester Derivatives

The synthesis of novel sulfinyl ester derivatives, including those structurally related to methyl (methylsulphinyl)acetate, is a cornerstone of modern organosulfur chemistry. These esters are valuable synthetic intermediates due to the stable yet reactive nature of the chiral sulfur center. rsc.org A variety of methods have been developed to create a diverse library of these compounds from readily available starting materials. rsc.org

Key synthetic strategies include:

From Sulfinyl Chlorides: A traditional and effective method involves reacting sulfinyl chlorides with alcohols in the presence of a base. This approach is analogous to standard ester synthesis. rsc.org

From Sulfinic Acids: Sulfinic acids can be condensed with alcohols to form sulfinate esters. rsc.org Catalytic methods, for instance using ytterbium triflate, have been developed to facilitate this transformation. rsc.org More recently, metal-free approaches using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) have been reported. rsc.org

From Sulfoxides: Certain sulfoxides can undergo S–C bond cleavage to yield sulfinate esters. rsc.org For example, tert-butyl sulfoxides can react with various alcohols in the presence of an oxidant like N-bromosuccinimide (NBS) to form the desired esters via a sulfinyl bromide intermediate. rsc.org

From Sulfonyl Hydrazides and Isocyanides: Oxidative conditions allow for the synthesis of sulfinate esters from sulfonyl hydrazides and alcohols. rsc.org Additionally, transformations of sulfonylmethyl isocyanides in the presence of alcohols, often catalyzed by bismuth(III) salts, provide another route to sulfinyl esters. rsc.org

These varied synthetic routes allow for the systematic design of novel derivatives where the alkyl and aryl groups on both the sulfur and ester components can be modified, enabling the exploration of a wide chemical space.

Table 1: Selected Synthetic Precursors for Sulfinate Ester Synthesis

| Precursor | Reagents/Conditions | Key Features | Source(s) |

|---|---|---|---|

| Sulfinyl Chlorides | Alcohol, Base | Traditional, analogous to esterification | rsc.org |

| Sulfinic Acids | Alcohol, Ytterbium Triflate or CDI | Catalytic or metal-free condensation | rsc.org |

| tert-Butyl Sulfoxides | Alcohol, NBS | S-C bond cleavage via sulfinyl bromide intermediate | rsc.org |

| Sulfonyl Hydrazides | Alcohol, Oxidation | Oxidative coupling | rsc.org |

Structure-Reactivity Relationship Studies in Derivatives

The relationship between the structure of sulfinyl ester derivatives and their chemical reactivity is a field of significant investigation. The stereochemistry and electronic properties of the substituents attached to the sulfur atom and the ester group profoundly influence the compound's behavior in chemical reactions. acs.org

Studies on the conversion of sulfinamides to sulfinate esters have revealed that the stereochemical outcome is complex and highly dependent on the structure of the alcohol and the substituents on the sulfinamide. acs.org For instance, reactions with primary alcohols often proceed with a complete inversion of configuration at the sulfur center. acs.org However, using sterically hindered secondary or tertiary alcohols can lead to partial racemization, indicating a more nuanced reaction mechanism likely involving pseudorotation of sulfurane intermediates. acs.org

The nature of the substituents dictates the electrophilicity of the sulfur atom and the stability of potential intermediates, thereby controlling reaction pathways. This understanding is crucial for designing derivatives that can act as effective sulfenylating agents, which are used to introduce sulfur-containing functional groups into other molecules. chemrevlett.comchemrevlett.com The stability, ease of handling, and low odor of sulfinic esters make them attractive alternatives to more traditional, foul-smelling sulfenylating agents like thiols. chemrevlett.comchemrevlett.com

Research into Bioactive Analogues and their Preliminary Investigations in Experimental Models

The structural motif of sulfinyl esters is present in various naturally occurring and synthetic bioactive compounds. acs.org This has prompted research into designing analogues of simple sulfinyl esters like this compound to explore their therapeutic potential.

Recent research has demonstrated that modifying simple phenolic compounds by introducing a sulfenate ester functional group can dramatically enhance their antimicrobial potency, particularly against bacterial biofilms. nih.gov Biofilms are communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. nih.gov

In a study evaluating derivatives of well-known phenols like eugenol (B1671780) and thymol, the resulting trichloromethylsulfenate esters were consistently more potent than their parent compounds against both planktonic cells and mature biofilms of Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov This enhancement in activity highlights a promising strategy for developing new classes of biofilm-targeting disinfectants based on the sulfinyl ester scaffold. nih.gov

Table 2: Comparative Antimicrobial Activity of Phenols and their Sulfenate Ester Derivatives

| Organism | Metric | Activity Fold Difference (Average) | Source(s) |

|---|---|---|---|

| S. epidermidis | Minimum Inhibitory Concentration (Planktonic) | 44x increase for derivative | nih.gov |

| P. aeruginosa | Minimum Inhibitory Concentration (Planktonic) | 16x increase for derivative | nih.gov |

Sulfur-containing compounds, including those with sulfinyl groups, have been identified as potent anti-inflammatory agents. Research on compounds isolated from garlic, such as Z- and E-ajoene and their oxidized sulfonyl analogues, has shown significant anti-inflammatory activity in lipopolysaccharide (LPS)-activated macrophage models. nih.gov

These compounds were found to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov The mechanism of action involves the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂, respectively. nih.gov Furthermore, these sulfur compounds attenuated the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Among the tested compounds, (Z)-ajoene was identified as the most potent inhibitor of NO and PGE₂ production. nih.gov These findings suggest that sulfinyl-containing structures could serve as a template for developing novel anti-inflammatory therapies.

Table 3: Anti-inflammatory Activity of Ajoene Analogues

| Compound | Target | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| (Z)-Ajoene | NO Production | 1.9 | nih.gov |

Functionalization for Specific Applications (e.g., fluoromethylated derivatives for chemical biology research)

The functionalization of sulfinyl esters allows for their adaptation for highly specific applications, such as in chemical biology. chemscene.com Chemical biology utilizes chemical tools to study and manipulate biological systems, and the introduction of specific functional groups can turn a simple molecule into a powerful research probe. chemscene.com

A key example is the synthesis of fluorinated derivatives. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability and binding affinity, making it a valuable strategy in drug discovery and for creating probes for techniques like Positron Emission Tomography (PET). The synthesis of Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate demonstrates the targeted incorporation of a fluorine atom onto a more complex sulfinyl acetate (B1210297) backbone. nih.gov This specific functionalization was achieved by oxidizing the corresponding methylsulfanyl precursor with 3-chloroperoxybenzoic acid. nih.gov

Another area of application is the synthesis of complex natural product analogues, such as ω-methylsulfinylalkyl glucosinolates. mdpi.com These compounds, which include the well-known cancer-preventive agent glucoraphanin, are synthesized for further investigation into their bioactivity. The synthetic strategies often involve the selective oxidation of sulfide (B99878) precursors to the corresponding sulfoxides (methylsulfinyl derivatives). mdpi.com This precise functionalization is crucial for accessing these complex and biologically important molecules.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthesis Protocols

The development of sustainable and green synthesis protocols for methyl (methylsulphinyl)acetate is a primary focus of future research, aiming to minimize environmental impact and enhance process safety and efficiency. A key strategy involves the use of environmentally benign reagents and solvents.

A promising green approach is the utilization of molecular oxygen as the ultimate oxidant for the conversion of the precursor, methyl (methylthio)acetate. This method stands in contrast to traditional protocols that often rely on stoichiometric amounts of less environmentally friendly oxidants. Iron nitrate (B79036) has been demonstrated as an effective catalyst for such aerobic oxidations, operating under mild conditions. acs.org This process is not only eco-friendly but also showcases high selectivity, a crucial aspect of green chemistry. The reaction can even be performed in an open-air atmosphere, which would simplify industrial-scale production. acs.org

Future research will likely focus on combining these strategies: employing green starting materials and reagents, utilizing catalytic aerobic oxidation, and designing integrated processes that maximize atom economy and minimize effluent.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity in the oxidation of methyl (methylthio)acetate to this compound is critical to avoid the formation of the over-oxidized sulfone byproduct, methyl (methylsulfonyl)acetate. The exploration of novel catalytic systems is at the forefront of efforts to enhance this selectivity.

Existing industrial methods, which may use hydrogen peroxide and acetic acid, can suffer from poor temperature control, leading to the formation of the sulfone impurity and generating corrosive, hazardous waste. researchgate.net To address these shortcomings, research is directed towards robust, reusable, and highly selective heterogeneous catalysts.

One such novel system is the ternary oxide catalyst UDCaT-3. This heterogeneous catalyst has been successfully used for the selective oxidation of a similar sulfide (B99878) precursor with hydrogen peroxide in methanol (B129727). researchgate.net The use of a solid catalyst simplifies product purification and catalyst recovery, contributing to a more sustainable process. The reaction using UDCaT-3 was found to be intrinsically kinetically controlled, with no significant mass transfer limitations, which allows for more predictable and scalable reaction design. researchgate.net

In addition to heterogeneous catalysts, new homogeneous systems are also being investigated. A notable example is the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as a catalyst for aerobic oxidation. acs.org This system provides excellent yields of the sulfoxide (B87167) with superior selectivity. Investigations have shown that other iron catalysts are less effective, highlighting the crucial role of the nitrate anion in the catalytic cycle. acs.org Furthermore, transition-metal-free systems, such as a Br₂/NaNO₂/H₂O catalytic system, have been developed for the aerobic oxidation of sulfides, offering a cost-effective and acid-free pathway to sulfoxides without over-oxidation to the sulfone. researchgate.net

Future work will continue to seek out catalysts that offer high selectivity, operate under mild conditions, utilize green oxidants like O₂, and are easily recoverable and reusable.

Table 1: Comparison of Catalytic Systems for Sulfoxide Synthesis

| Catalyst System | Oxidant | Key Advantages | Relevant Findings | Citation |

|---|---|---|---|---|

| UDCaT-3 (heterogeneous) | Hydrogen Peroxide | High selectivity, reusable solid catalyst, avoids corrosive waste. | Effective for selective oxidation of the precursor to the desired sulfoxide. | researchgate.net |

| Fe(NO₃)₃·9H₂O (homogeneous) | Oxygen/Air | Uses a green oxidant, mild conditions, excellent yield and selectivity. | Nitrate anion is crucial for catalytic activity; gram-scale synthesis demonstrated. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound with continuous flow chemistry and automated platforms represents a significant leap towards safer, more efficient, and highly reproducible manufacturing. nih.govfu-berlin.de

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. nih.govmdpi.com The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature, pressure, and residence time. uc.pt This is particularly beneficial for exothermic oxidation reactions, as it mitigates the risk of thermal runaways and improves selectivity by preventing localized overheating that can lead to sulfone formation. researchgate.net By precisely controlling the residence time, reactions can be stopped at the desired point, maximizing the yield of this compound. Studies on other chemical transformations have shown that switching from batch to flow can dramatically reduce reaction times from hours to minutes and increase yields. nih.gov

Automated synthesis platforms can further enhance these benefits by combining flow reactors with robotic systems for reagent handling, purification, and analysis. sigmaaldrich.comchemspeed.comresearchgate.net A hypothetical automated system for this compound synthesis could involve:

Pumps precisely feeding streams of methyl (methylthio)acetate, a catalyst solution, and a controlled flow of an oxidant (e.g., hydrogen peroxide solution or pressurized air) into a microreactor.

The reactor, maintained at an optimized temperature, would provide a specific residence time to maximize conversion to the sulfoxide.

The output stream could then pass through an in-line purification module, such as a scavenger resin column, to remove unreacted starting materials or the catalyst. thieme-connect.de

Finally, the purified product stream would be collected, with in-line analytics providing real-time quality control.

Such an integrated system would enable on-demand production, minimize human error, and allow for rapid screening and optimization of reaction conditions. fu-berlin.de

Advanced In-situ Spectroscopic Monitoring of Reactions

To fully leverage the control offered by flow chemistry and to enable real-time optimization, advanced in-situ spectroscopic monitoring techniques are essential. These methods allow chemists to "watch" the reaction as it happens, providing immediate data on reactant consumption, product formation, and the appearance of any byproducts.

For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ monitoring. A probe inserted directly into the reactor or a flow cell can continuously acquire spectra. The progress of the oxidation of methyl (methylthio)acetate could be tracked by observing:

The decrease in the intensity of vibrational bands characteristic of the thioether (C-S-C) group in the starting material.

The simultaneous increase in the intensity of the strong absorption band from the sulfoxide (S=O) group in the product, this compound.

The monitoring for any appearance of bands corresponding to the sulfone (O=S=O) group, which would indicate undesirable over-oxidation.

This real-time data is invaluable for understanding reaction kinetics and mechanisms. In an automated system, this information can be fed into a control loop that adjusts reaction parameters—such as temperature or flow rate—to maintain optimal performance and ensure high selectivity. While the direct application of these techniques to this compound synthesis is an area for future research, their successful use in other syntheses, such as monitoring deprotection reactions in peptide synthesis via UV-vis spectroscopy, demonstrates the power of this approach. pentelutelabmit.com

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

In the context of synthesizing this compound, AI and ML can be applied in several ways:

Reaction Outcome Prediction: By training a neural network on a large database of sulfide oxidation reactions, a model can be developed to predict the outcome of a given reaction. mit.edu For a proposed set of reactants, catalyst, solvent, and temperature, the model could predict the likely yield of this compound and the percentage of the sulfone byproduct. This allows researchers to screen thousands of potential reaction conditions in silico before ever entering the lab. researchgate.net

Condition Optimization: AI algorithms can be used to optimize reaction conditions for maximum yield and selectivity. Reinforcement learning models, for instance, can iteratively suggest new experimental conditions, learn from the results, and converge on an optimal protocol much faster than traditional one-variable-at-a-time methods. preprints.org

Novel Catalyst Discovery: Generative models can suggest novel catalyst structures that might be effective for the selective oxidation. By learning the relationship between catalyst structure and performance, these models can explore new chemical space to propose candidates for synthesis and testing. researchgate.net

Table 2: Potential Applications of AI/ML in this compound Synthesis

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Reaction Prediction | Neural Networks, Graph-based models | Predict yield and selectivity for new reaction conditions, reducing trial-and-error experimentation. mit.edu |

| Process Optimization | Reinforcement Learning, Bayesian Optimization | Rapidly identify optimal temperature, solvent, and catalyst concentration for maximum product yield. preprints.org |

| Retrosynthesis | Template-based models, Transformer models | Suggest novel and efficient synthetic routes to the target molecule or its precursors. cas.org |

| Data Analysis | Deep Learning | Analyze in-situ spectroscopic data to automatically determine reaction kinetics and endpoints. pentelutelabmit.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (methylsulphinyl)acetate, and how do reaction conditions influence yield and purity?

- Answer: The synthesis typically involves nucleophilic substitution or oxidation reactions. For example, methyl acetate derivatives can be functionalized via sulfinyl group introduction using thiol intermediates under controlled anhydrous conditions. Reaction parameters (temperature, solvent polarity, and catalyst choice) critically affect yield and purity. Monitoring via TLC or GC-MS is recommended to optimize stepwise progression . Purification via fractional distillation or recrystallization ensures high purity (>99%), as validated by NMR and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer:

- NMR : H and C NMR identify sulfinyl and ester functional groups. Chemical shifts for the methylsulphinyl moiety typically appear at δ 2.5–3.0 ppm (H) and δ 40–45 ppm (C) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm stereochemistry. Refinement protocols require high-resolution data (<1.0 Å) to minimize R-factors .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Store in airtight containers under inert gas (N/Ar) to prevent hydrolysis.

- Dispose of waste via certified hazardous waste contractors, as sulfinyl compounds may release toxic byproducts upon degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using COSMO-RS. Validation against experimental kinetics (e.g., Arrhenius plots) refines accuracy . Databases like Reaxys provide comparative data for analogous sulfinyl esters .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under physiological conditions?

- Answer: Contradictions may arise from pH-dependent degradation or assay interference. Approaches include:

- Controlled stability studies : Monitor degradation kinetics via HPLC at physiological pH (7.4) and temperature (37°C). Use deuterated solvents in NMR to track hydrolysis products .

- Cross-validation : Compare data from multiple techniques (e.g., LC-MS, UV-Vis) to identify methodological biases .

Q. How does this compound interact with biological macromolecules, and what methodologies quantify these interactions?

- Answer:

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates. Förster Resonance Energy Transfer (FRET) probes detect conformational changes in enzymes upon binding .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for protein-ligand interactions. Data interpretation requires baseline correction for exothermic solvent mixing .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

- Answer:

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., ether/hexane) to optimize crystal growth.

- Cryoprotection : Soak crystals in glycerol-containing cryosolvents to prevent ice formation during X-ray data collection .

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve diffraction ambiguities in non-merohedral twins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.